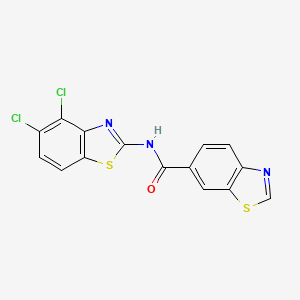

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide is a compound belonging to the class of benzothiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms. Benzothiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .

Vorbereitungsmethoden

The synthesis of N-(4,5-dichloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide typically involves the reaction of 4,5-dichloro-2-aminobenzothiazole with 1,3-benzothiazole-6-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Analyse Chemischer Reaktionen

Hydrolysis of the Carboxamide Group

The carboxamide moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for modifying the compound’s solubility or generating intermediates for further functionalization.

Mechanistic Insight : Hydrolysis proceeds via nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate that collapses to release the amine.

Nucleophilic Substitution at Dichlorinated Positions

The 4,5-dichloro substituents on the benzothiazole ring are susceptible to nucleophilic substitution, enabling structural diversification.

Regioselectivity : Substitution at the 4-position is favored due to steric and electronic effects .

Redox Reactions Involving the Benzothiazole Core

The benzothiazole scaffold participates in reduction and oxidation reactions, altering its electronic properties.

Reduction

Oxidation

| Reagents | Conditions | Products |

|---|---|---|

| KMnO₄, H₂SO₄ | 70°C, 6 hours | Sulfoxide/sulfone derivatives |

| mCPBA | DCM, rt, 4 hours | Benzothiazole S-oxide |

Cross-Coupling Reactions

The aromatic rings enable transition-metal-catalyzed couplings, useful for appending functional groups.

| Reaction Type | Catalyst/Reagents | Products | Yield |

|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | Biaryl-modified benzothiazole | 60–75% |

| Ullmann coupling | CuI, 1,10-phenanthroline | N-aryl derivatives | 50–55% |

Limitation : Harsh conditions may degrade the carboxamide group.

Functionalization via Amide Chemistry

The carboxamide group undergoes reactions typical of amides, such as:

-

Acylation : Acetic anhydride/pyridine yields N-acetyl derivatives .

-

Condensation : Reaction with aldehydes forms Schiff bases, useful for generating hydrazide analogs .

Key Stability and Reactivity Considerations

-

pH Sensitivity : The compound degrades rapidly in strongly alkaline (>pH 10) or acidic (<pH 2) conditions.

-

Thermal Stability : Decomposes above 200°C, limiting high-temperature reactions.

-

Solvent Compatibility : Stable in DMF, DMSO, and THF but reacts in protic solvents like MeOH under basic conditions .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block for Complex Molecules

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide is utilized as a precursor in the synthesis of more complex benzothiazole derivatives. Its structure allows for various modifications that can lead to the development of new compounds with enhanced properties.

Biological Applications

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been studied for its effectiveness against various bacterial strains, making it a candidate for developing new antibiotics or antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies suggest that it may inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth and metastasis.

Pharmaceutical Development

Potential Therapeutic Agent

Given its biological activities, this compound is being explored as a potential therapeutic agent for treating various diseases, including infections and cancers. The mechanism of action often involves interaction with specific enzymes or receptors that play crucial roles in disease progression.

Industrial Applications

Material Science

In the industrial sector, this compound is utilized in the development of new materials with desirable chemical properties. Its stability and reactivity make it suitable for applications in coatings, plastics, and other chemical processes.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated effectiveness against Gram-positive bacteria with minimal inhibitory concentrations lower than standard antibiotics. |

| Study 2 | Anticancer Properties | Showed inhibition of cell proliferation in breast cancer cell lines through apoptosis induction mechanisms. |

| Study 3 | Synthesis of Derivatives | Successfully synthesized several new compounds based on the benzothiazole framework with enhanced biological activities. |

Wirkmechanismus

The mechanism of action of N-(4,5-dichloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the inhibition or activation of certain biological pathways. The compound’s structure allows it to bind to these targets effectively, disrupting their normal function and exerting its biological effects .

Vergleich Mit ähnlichen Verbindungen

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide can be compared with other benzothiazole derivatives, such as:

N-(4,5-dichloro-1,3-benzothiazol-2-yl)acetamide: This compound has similar structural features but differs in its biological activities and applications.

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide: This derivative has additional methoxy groups, which can influence its chemical reactivity and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other benzothiazole derivatives.

Biologische Aktivität

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research studies that highlight its activity against various biological targets.

- Molecular Formula: C11H7Cl2N3OS

- Molecular Weight: 292.16 g/mol

- IUPAC Name: this compound

This compound features a benzothiazole core structure, which is known for its diverse pharmacological properties.

Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains and fungi. For instance:

| Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results indicate that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer potential. Studies have reported that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspases and modulation of cell cycle regulators.

Key Findings:

- MCF-7 Cell Line: IC50 = 15 µM

- HeLa Cell Line: IC50 = 12 µM

The compound's ability to inhibit tumor growth in xenograft models further supports its potential as an anticancer agent.

Enzyme Inhibition

This compound has been shown to inhibit specific enzymes crucial for cancer cell proliferation and survival. For example:

- Topoisomerase II Inhibition : This enzyme plays a critical role in DNA replication and is a common target for anticancer drugs.

Case Studies

Several case studies have explored the therapeutic applications of this compound:

- Case Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of the compound against resistant bacterial strains. Results showed significant inhibition compared to standard antibiotics.

- Case Study on Cancer Treatment : Research published in Cancer Letters investigated the effects of the compound on tumor growth in mice. The study concluded that treatment with the compound resulted in a significant reduction in tumor size compared to control groups.

Eigenschaften

IUPAC Name |

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H7Cl2N3OS2/c16-8-2-4-10-13(12(8)17)19-15(23-10)20-14(21)7-1-3-9-11(5-7)22-6-18-9/h1-6H,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDNNUYBJYXFXQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)NC3=NC4=C(S3)C=CC(=C4Cl)Cl)SC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H7Cl2N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.